(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione
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Overview
Description
2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine structure, followed by the introduction of the furan and fluorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Shares some structural similarities but differs in functional groups and overall reactivity.
N-substituted N′-phenylpicolinohydrazides: Similar in terms of having complex structures and potential biological activities.
Uniqueness
2-{(Z)-1-[5-(4-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione stands out due to its unique combination of functional groups and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H15FN2O3S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4Z)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione |
InChI |
InChI=1S/C23H15FN2O3S2/c24-13-7-5-12(6-8-13)16-10-9-14(29-16)11-18-21(28)26-22-19(20(27)25-23(26)31-18)15-3-1-2-4-17(15)30-22/h5-11H,1-4H2/b18-11- |
InChI Key |
NNJLHYWTXJZDNZ-WQRHYEAKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=CC=C(C=C6)F)/SC4=NC3=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)F)SC4=NC3=O |
Origin of Product |
United States |
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